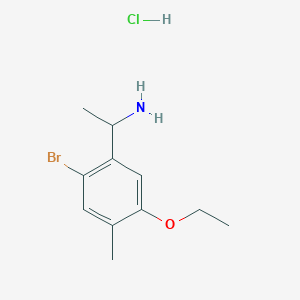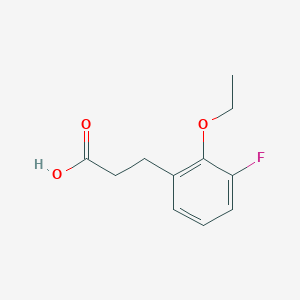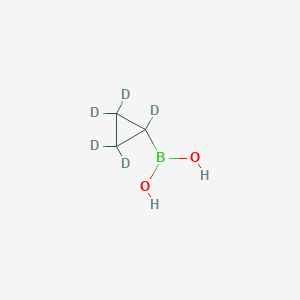
1-(2-Bromo-5-ethoxy-4-methylphenyl)-ethylamine hydrochloride
Vue d'ensemble
Description
1-(2-Bromo-5-ethoxy-4-methylphenyl)-ethylamine hydrochloride (1-BEME) is an important organic compound that is widely used in a variety of scientific research applications. 1-BEME is an aniline derivative, a type of organic compound that is characterized by the presence of an amine group and an aromatic ring. It is an important intermediate in the synthesis of various pharmaceuticals and other compounds. 1-BEME is also used for the synthesis of various organic polymers and in the production of organic dyes.
Applications De Recherche Scientifique
Metabolism Studies
- Study on 2C-B Metabolism in Rats : A study by Kanamori et al. (2002) investigated the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, which shares a structural similarity to the compound . This research could be relevant for understanding the metabolic pathways and potential biological activity of related compounds (Kanamori et al., 2002).
Synthetic Chemistry
- Synthesis of Benzo[b]thiophen Derivatives : Research by Chapman et al. (1973) on benzo[b]thiophen derivatives, including the synthesis of various ethylamines and their pharmacological potential, could provide insights into synthetic pathways and potential applications of similar compounds (Chapman et al., 1973).
Pharmacological Activity
- Study on Antidepressant Activity : A study by Yardley et al. (1990) on 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives examined their potential as antidepressants. This study might provide a perspective on the pharmacological activities of structurally related compounds (Yardley et al., 1990).
Antiviral Research
- Broad-Spectrum Antiviral Compound Arbidol : The study of Arbidol, a compound containing an ethylamine group, by Boriskin et al. (2008), might offer insights into the potential antiviral applications of related compounds (Boriskin et al., 2008).
Biochemical Analysis
- Determination of Biogenic Amines in Brain Tissue : A study by Herregodts et al. (1985) on the extraction of monoamines and their metabolites from brain tissue samples could be relevant for biochemical analysis involving similar compounds (Herregodts et al., 1985).
Propriétés
IUPAC Name |
1-(2-bromo-5-ethoxy-4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO.ClH/c1-4-14-11-6-9(8(3)13)10(12)5-7(11)2;/h5-6,8H,4,13H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUSWTZZKDAPVLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromo-5-ethoxy-4-methylphenyl)-ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{2-[4-Oxo-2-(phenylamino)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B1485870.png)
![2-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]methyl]-3-hydroxycyclohex-2-en-1-one](/img/structure/B1485871.png)


![1-[4-(2-Methoxyethoxy)-3-trifluoromethylphenyl]-ethylamine hydrochloride](/img/structure/B1485874.png)






![4-Pyrrolidin-1-ylmethylbicyclo[2.2.2]octane-1-carboxylic acid hydrochloride](/img/structure/B1485886.png)